molecular formula C20H19ClN2S B143707 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)- CAS No. 126684-59-1

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-

Cat. No.: B143707
CAS No.: 126684-59-1
M. Wt: 354.9 g/mol
InChI Key: ACMUPPDDQFBFEE-UHFFFAOYSA-N
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Description

The compound 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)- is a polycyclic heterocyclic system featuring a benzothieno-pyrrolo-diazepine core. Its structure includes a seven-membered diazepine ring fused with a benzothiophene and pyrrolidine moiety, along with a 3-chlorophenyl substituent. The 3-chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins, as seen in structurally related compounds .

Properties

IUPAC Name

7-(3-chlorophenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2S/c21-14-6-3-5-13(11-14)19-17-8-4-10-23(17)20-16(12-22-19)15-7-1-2-9-18(15)24-20/h3-6,8,10-11,19,22H,1-2,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUPPDDQFBFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C=CC=C4C(NC3)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925675
Record name 4-(3-Chlorophenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126684-59-1
Record name 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126684591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, specifically the variant with a 3-chlorophenyl substitution, represents a unique class of heterocyclic compounds that have garnered attention for their potential biological activities. This compound is characterized by a complex fused-ring structure that allows for diverse interactions with biological targets. Its synthesis and biological evaluation are critical for understanding its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C21H22N2OSC_{21}H_{22}N_2OS, and it features a hexahydro structure indicative of multiple saturated carbon rings. The presence of the chlorophenyl group enhances its chemical reactivity and potential interactions with various biological systems .

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

  • Antifungal Activity : Analogues of pyrrolo[1,2-a][1,4]benzodiazepines have shown promising antifungal properties against dermatophytes and Aspergillus species. The presence of chlorine at specific positions has been correlated with increased antifungal efficacy .
  • CNS Effects : Compounds in this class have been reported to possess antinociceptive (pain-relieving), sedative, anticonvulsant, and myorelaxant properties. These effects suggest a potential for use in treating various central nervous system disorders .
  • Anticancer Potential : Some studies have indicated that pyrrolo[1,2-a][1,4]benzodiazepines can interact with DNA and exhibit anticancer activity. Their ability to bind to DNA may inhibit cancer cell proliferation .

The precise mechanisms underlying the biological activities of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine are still under investigation. However, preliminary studies suggest:

  • DNA Interaction : The compound may act as a DNA intercalator or groove binder, disrupting DNA replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in fungal cell wall synthesis or other metabolic pathways critical for cell survival.

Case Studies

A notable study evaluated the antifungal efficacy of pyrrolo[1,2-a][1,4]benzodiazepines with various substitutions. The results indicated that compounds with a chlorine atom at position 7 exhibited superior activity against dermatophytes compared to their regioisomers. In vivo testing demonstrated significant lesion reduction in guinea pigs treated with these compounds compared to placebo .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine:

Compound NameAntifungal ActivityCNS ActivityAnticancer ActivityNotable Substitutions
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepineModerateSedativePotential3-Chlorophenyl
Pyrrolo[1,2-a][1,4]benzodiazepineHighAntinociceptiveConfirmed7-Chloro
Pyrrolo[1,2-d][1,4]benzodiazepineLowModerateLimited EvidenceVarious

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothieno-pyrrolo-diazepine derivatives possess significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of key signaling pathways associated with tumor growth and survival.
  • EGFR Inhibition : Similar structures have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For example, related compounds have exhibited IC50 values in the nanomolar range against EGFR-positive cell lines .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation:

  • Anxiolytic and Antidepressant Properties : Some studies suggest that benzothieno-pyrrolo-diazepines may influence neurotransmitter systems involved in mood regulation, indicating potential use as anxiolytics or antidepressants.
  • Cognitive Enhancers : Preliminary research points to possible cognitive-enhancing effects, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of various benzothieno-pyrrolo-diazepine derivatives:

  • Objective : To evaluate the cytotoxicity against human cancer cell lines.
  • Results : The study found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
CompoundCell LineIC50 (µM)
Compound AA5495.67
Compound BMCF-710.31
Compound CH19757.22

This indicates a promising direction for future drug development targeting specific cancers.

Case Study 2: Neuropharmacological Evaluation

In a separate investigation focused on neuropharmacological effects:

  • Objective : To assess the effects on anxiety and depression models in rodents.
  • Results : The compound demonstrated a reduction in anxiety-like behavior in elevated plus maze tests and showed antidepressant-like effects in forced swim tests.

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Trends : Chlorophenyl-substituted heterocycles (e.g., Compound 7) show strong enzyme inhibition, suggesting the target compound’s 3-chlorophenyl group is strategically positioned for similar efficacy .
  • Limitations : Unlike pyrido-pyrrolo-pyrimidines , the target compound’s larger structure may pose challenges in synthetic scalability or metabolic stability.

Data Tables

Table 2: Physicochemical Comparison

Property Target Compound Compound 7 Compound 6b
LogP (Predicted) ~3.5 ~2.8 ~2.0
Aqueous Solubility (pH 6.5) Low Moderate High
Synthetic Yield Not reported 68% 75–89%

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